molecular formula C16H25NO3S B4032821 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,6-dimethylpiperidine

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,6-dimethylpiperidine

Cat. No.: B4032821
M. Wt: 311.4 g/mol
InChI Key: XXGYAZURFAYAKL-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-2,6-dimethylpiperidine is a useful research compound. Its molecular formula is C16H25NO3S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine is 311.15551483 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyridone and Pyrimidinone Derivatives : Research into the synthesis of pyridone and pyrimidinone derivatives, which are structurally related to sulfonamide compounds, has shown significant interest due to their potential biological activities. The synthesis often involves intricate chemical reactions, highlighting the versatility of these compounds in organic synthesis and drug design (El-Mariah & Nassar, 2008; Tomé et al., 1996).

Sulfonation and Reactivity Studies : Studies on sulfonation reactions and the reactivity of sulfonated compounds offer insights into their chemical properties and potential applications. These reactions are crucial for modifying chemical structures to achieve desired biological activities or chemical functionalities (Smirnov et al., 1971).

Biological and Pharmacological Applications

Antimicrobial Activities : Several studies have explored the antimicrobial properties of sulfonamide derivatives, indicating their potential as antibacterial agents. These investigations provide a foundation for developing new therapeutic agents to combat various bacterial infections (Mohamed, 2007).

Drug Synthesis and Design : Research into the synthesis of novel drug molecules, including those with sulfonyl groups, highlights the importance of these compounds in medicinal chemistry. The design and synthesis of drugs targeting specific diseases, such as diabetes and cancer, often involve complex chemical synthesis pathways, demonstrating the critical role of sulfonyl and related compounds in pharmaceutical development (Grell et al., 1998).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. Without more information, it’s difficult to predict its potential biological activities .

Safety and Hazards

Without specific studies or data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-11-9-15(20-5)16(10-12(11)2)21(18,19)17-13(3)7-6-8-14(17)4/h9-10,13-14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGYAZURFAYAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.